molecular formula C9H10ClNO4S B1329531 Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- CAS No. 5804-73-9

Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy-

Cat. No. B1329531
CAS RN: 5804-73-9
M. Wt: 263.7 g/mol
InChI Key: VWKRNDWDKNOMAD-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .


Synthesis Analysis

The compound is prepared by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . Another method is by a reaction between benzene and chlorosulfuric acid .


Molecular Structure Analysis

The molecular structure of benzenesulfonyl chloride is represented by the formula C6H5SO2Cl .


Chemical Reactions Analysis

Benzenesulfonyl chloride reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .


Physical And Chemical Properties Analysis

Benzenesulfonyl chloride has a molar mass of 176.62 and appears as a colourless liquid . It has a density of 1.384 g/mL at 25 °C . It reacts with water .

Scientific Research Applications

Synthesis Applications

  • Benzenesulfonyl chloride derivatives, including 5-(acetylamino)-2-methoxy benzenesulfonyl chloride, have been utilized in the synthesis of various compounds. A study by Kim, Ko, and Kim (1992) describes the synthesis of several benzenesulfonyl and arylmethanesulfonyl chlorides, highlighting their utility in creating functionally diverse sulfides (Dong-Wook Kim et al., 1992).

Crystallography and Molecular Studies

  • The compound N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, which is closely related to 5-(acetylamino)-2-methoxy benzenesulfonyl chloride, was synthesized and its molecular structure was characterized in detail, providing insights into its V-shaped conformation and intramolecular interactions (Kobkeatthawin et al., 2013).

Drug Synthesis and Pharmaceutical Research

  • Meckler and Herr (2012) developed a scalable process for preparing 2-(methanesulfonyl)benzenesulfonyl chloride, a key building block in the synthesis of several drug candidates, demonstrating the compound's significance in pharmaceutical research (Meckler & Herr, 2012).
  • Behrami (2018) explored the synthesis of new Chromen-2-one derivatives, including compounds like 4-[Acetyl-(2-oxo-2H-chromen-4-yl)-amino]-benzenesulfonyl chloride, for potential antibacterial applications (Behrami, 2018).

Enzyme Inhibition and Therapeutic Agent Development

  • Abbasi et al. (2018) synthesized a series of sulfonamides derived from 4-methoxyphenethylamine and 4-methylbenzenesulfonyl chloride, investigating their potential as therapeutic agents for Alzheimer’s disease due to their inhibitory effects on acetylcholinesterase (Abbasi et al., 2018).

Biological and Antibacterial Studies

  • Another study by Abbasi et al. (2019) focused on the synthesis of benzenesulfonamides as antibacterial agents against Escherichia coli, using benzenesulfonyl chloride derivatives in the synthesis process (Abbasi et al., 2019).

Safety And Hazards

Benzenesulfonyl chloride is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . Contact with water liberates toxic gas .

properties

IUPAC Name

5-acetamido-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-6(12)11-7-3-4-8(15-2)9(5-7)16(10,13)14/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKRNDWDKNOMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064007
Record name Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy-
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Molecular Weight

263.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy-

CAS RN

5804-73-9
Record name 5-(Acetylamino)-2-methoxybenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy-
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Record name 5-acetamido-2-methoxybenzenesulphonyl chloride
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Record name 5-ACETYLAMINO-2-METHOXYBENZENESULFONYL CHLORIDE
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